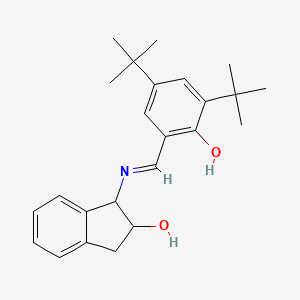

(1S,2R)-1-(2-(Hydroxy-3,5-DI-tert-butyl&

Description

Historical Trajectories and Early Research Endeavors on the Chemical Compound

The journey of (1S,2R)-1-((2-Hydroxy-3,5-di-tert-butylbenzylidene)amino)indan-2-ol begins with its precursor, (1S,2R)-(-)-cis-1-amino-2-indanol . The synthesis of racemic cis-1-amino-2-indanol was first reported in 1951. nih.gov However, it was the development of methods to obtain enantiomerically pure forms of this amino alcohol that truly unlocked its potential as a chiral auxiliary and ligand. nih.gov The inherent rigidity of the indane framework and the specific cis relationship between the amino and hydroxyl groups make it a privileged scaffold in asymmetric synthesis.

Early research primarily focused on the synthesis and resolution of cis-1-amino-2-indanol and its application as a chiral auxiliary in various reactions, such as the synthesis of α-amino acids. The first use of cis-aminoindanol in asymmetric synthesis as a ligand for chiral oxazaborolidine-based reductions of ketones was a significant milestone. nih.gov

The logical progression from utilizing the parent amino alcohol was to modify its structure to fine-tune its steric and electronic properties. This led to the synthesis of Schiff base derivatives, which are readily prepared through the condensation of a primary amine with an aldehyde or ketone. The reaction of (1S,2R)-(-)-cis-1-amino-2-indanol with a substituted salicylaldehyde, such as 3,5-di-tert-butyl-2-hydroxybenzaldehyde (B142351) , yields the target compound. This derivatization not only introduces a new chelating moiety but also allows for systematic modifications to the ligand's structure, influencing the catalytic activity and enantioselectivity of its metal complexes.

Contemporary Significance and Emerging Research Directions for the Chemical Compound

The contemporary significance of (1S,2R)-1-((2-Hydroxy-3,5-di-tert-butylbenzylidene)amino)indan-2-ol lies predominantly in its role as a ligand in asymmetric catalysis. Schiff base complexes of various transition metals have been shown to be effective catalysts for a wide array of chemical transformations. globalresearchonline.nettandfonline.comresearchgate.netchemijournal.com

A prominent application of this specific ligand is in the preparation of a Schiff-base chromium(III) complex . This complex has demonstrated catalytic activity in the synthesis of poly(cyclohexene carbonate) through the coupling of CO2 and cyclohexene (B86901) oxide. It has also been employed as a catalyst for the asymmetric hetero-ene reaction between aryl aldehydes and 2-methoxypropene (B42093) to produce β-hydroxyenol ethers.

Emerging research directions are exploring the versatility of this and similar chiral Schiff base ligands in other catalytic processes. The modular nature of Schiff base synthesis allows for the creation of libraries of ligands with varied steric and electronic properties, which can then be screened for optimal performance in new and challenging asymmetric reactions. The development of more sustainable and efficient catalytic systems is a key focus, with an emphasis on reducing catalyst loading and employing environmentally benign reaction conditions.

Foundational Methodologies and Theoretical Underpinnings in its Investigation

The investigation of (1S,2R)-1-((2-Hydroxy-3,5-di-tert-butylbenzylidene)amino)indan-2-ol and its metal complexes relies on a combination of spectroscopic, crystallographic, and computational methods.

Spectroscopic Techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for confirming the structure of the synthesized ligand and its complexes.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic imine (C=N) bond of the Schiff base and to study the coordination of the ligand to the metal center.

UV-Visible Spectroscopy: This technique provides information about the electronic transitions within the molecule and its metal complexes. rsc.org

Crystallographic Techniques:

X-ray Crystallography: Single-crystal X-ray diffraction provides the most definitive structural information, revealing bond lengths, bond angles, and the precise three-dimensional arrangement of atoms in the solid state. This is crucial for understanding the chiral environment created by the ligand.

Computational Studies:

Density Functional Theory (DFT): DFT calculations are increasingly used to model the structures of the ligand and its complexes, as well as to investigate reaction mechanisms. researchgate.netresearchgate.netacs.org These theoretical studies can provide insights into the transition states of catalytic reactions, helping to explain the observed enantioselectivity and to design more effective catalysts.

The synergy between these experimental and theoretical methods allows for a comprehensive understanding of the structure-activity relationships of this important chiral ligand and its catalytic applications.

Detailed Research Findings

The utility of (1S,2R)-1-((2-Hydroxy-3,5-di-tert-butylbenzylidene)amino)indan-2-ol is best exemplified by its performance in specific catalytic reactions. The following table summarizes key findings from the literature:

| Reaction | Catalyst | Product | Key Findings |

| CO₂/cyclohexene oxide coupling | (1S,2R)-1-((2-Hydroxy-3,5-di-tert-butylbenzylidene)amino)indan-2-ol-Cr(III) complex | Poly(cyclohexene carbonate) | Efficiently catalyzes the copolymerization. |

| Asymmetric hetero-ene reaction | (1S,2R)-1-((2-Hydroxy-3,5-di-tert-butylbenzylidene)amino)indan-2-ol-Cr(III) complex | β-hydroxyenol ethers | Good yields and enantioselectivities are achieved. |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-[(3,5-ditert-butyl-2-hydroxyphenyl)methylideneamino]-2,3-dihydro-1H-inden-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H31NO2/c1-23(2,3)17-11-16(22(27)19(13-17)24(4,5)6)14-25-21-18-10-8-7-9-15(18)12-20(21)26/h7-11,13-14,20-21,26-27H,12H2,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMNHXVSQIRTBOZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)O)C=NC2C(CC3=CC=CC=C23)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H31NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for the Chemical Compound

Strategic Retrosynthetic Analysis and Key Chemical Transformations

Retrosynthetic analysis of chiral 1,2-amino alcohols like (1S,2R)-1-(2-Hydroxy-3,5-di-tert-butylphenyl)-2-aminopropan-1-ol reveals several key disconnections that inform the design of a synthetic route. amazonaws.com The primary bond disconnection is typically made between the carbon bearing the hydroxyl group and the carbon bearing the amino group (C1-C2), or adjacent to these functionalities. amazonaws.com This leads to several strategic approaches:

Formation of the C-N bond: This strategy often involves the nucleophilic attack of an amine or an amine equivalent onto an electrophilic carbon, such as in an epoxide. The retrosynthetic disconnection of the C-N bond in the target molecule suggests a precursor like a 2,3-epoxyalcohol or a related electrophile.

Formation of the C-C bond: An alternative disconnection breaks the bond between the aromatic ring and the propanolamine (B44665) side chain. This approach would involve the addition of a two-carbon unit containing the amino and hydroxyl groups to a functionalized 3,5-di-tert-butylphenol (B75145) derivative.

Reduction of a precursor: A common and effective strategy involves the stereoselective reduction of an α-amino ketone precursor. The retrosynthesis points to a 2-amino-1-(2-hydroxy-3,5-di-tert-butylphenyl)propan-1-one. The key challenge in this approach is the stereocontrolled reduction of the ketone to establish the (1S) configuration of the hydroxyl group in the presence of the existing (2R) stereocenter of the amino group.

Key chemical transformations to achieve these synthetic steps include asymmetric reduction of ketones, aminohydroxylation of alkenes, ring-opening of epoxides with nitrogen nucleophiles, and aldol-type reactions. diva-portal.org

Enantioselective and Diastereoselective Synthetic Routes to the Chemical Compound

Achieving the desired (1S,2R) stereochemistry requires highly controlled enantioselective and diastereoselective reactions. Several powerful methodologies have been developed for the synthesis of chiral 1,2-amino alcohols.

Asymmetric Catalysis in the Synthesis of the Chemical Compound

Asymmetric catalysis offers an efficient route to chiral 1,2-amino alcohols, often with high enantioselectivity. acs.org

Asymmetric Transfer Hydrogenation: Ruthenium-catalyzed asymmetric transfer hydrogenation of unprotected α-amino ketones is a powerful method for the synthesis of chiral 1,2-amino alcohols. acs.org This one-step process can provide high yields and excellent enantioselectivities. acs.org

Copper-Catalyzed Aminoallylation: Enantioselective aminoallylation of ketones through copper-catalyzed reductive coupling can produce protected 1,2-amino alcohols with high levels of regio-, diastereo-, and enantioselectivity. nih.gov

| Catalyst System | Substrate Type | Product | Enantiomeric Excess (ee) | Reference |

| Ruthenium-arene catalysts | α-amino ketones | Chiral 1,2-amino alcohols | >99% | acs.org |

| Copper-chiral ligand | Ketones and N-substituted allyl equivalents | Protected 1,2-amino alcohols | High | nih.gov |

Chiral Auxiliary-Based Approaches for Stereocontrol

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to direct the stereochemical outcome of subsequent reactions. wikipedia.org After the desired stereochemistry is set, the auxiliary can be removed and often recovered. wikipedia.org

Pseudoephedrine as a Chiral Auxiliary: Pseudoephedrine can be used as a chiral auxiliary in the synthesis of chiral 1,2-amino alcohols from arylglyoxals. nih.gov This method involves a Brønsted acid-catalyzed reaction to form a morpholinone product with high yield and selectivity, which can then be converted to the desired 1,2-amino alcohol. nih.gov

Oxazolidinone Auxiliaries: Evans-type oxazolidinone auxiliaries are widely used for stereoselective aldol (B89426) reactions. The boron enolates of N-acyloxazolidinones react with aldehydes to produce syn-aldol products with high diastereoselectivity. nih.gov The chiral auxiliary can then be cleaved to reveal the β-hydroxy acid, which can be further converted to the corresponding 1,2-amino alcohol.

| Chiral Auxiliary | Reaction Type | Diastereomeric Excess (de) | Reference |

| Pseudoephedrine | Reaction with arylglyoxals | High | nih.gov |

| (4R,5S)-cyclopentano[d]oxazolidin-2-one | Asymmetric aldol reaction | >99% | nih.gov |

| cis-1-amino-2-hydroxyindan derived oxazolidinone | Asymmetric aldol reaction | >99% | nih.gov |

Biocatalytic Pathways Towards the Chemical Compound

Biocatalysis has emerged as a powerful and sustainable approach for the synthesis of chiral molecules, including 1,2-amino alcohols. nih.govnih.gov Enzymes can exhibit high chemo-, regio-, and stereoselectivity under mild reaction conditions. nih.gov

Amine Dehydrogenases (AmDHs): Engineered amine dehydrogenases can catalyze the asymmetric reductive amination of α-hydroxy ketones to produce chiral amino alcohols with very high enantioselectivity (>99% ee). frontiersin.orgnih.gov This method uses ammonia (B1221849) as the amino donor, making it an atom-economical and environmentally friendly process. frontiersin.org

Transaminases (TAs): ω-Transaminases are used in biocatalytic cascades to convert chiral 1,2-diols into phenylpropanolamines with excellent optical purity. nih.gov

Imine Reductases (IREDs): Enantiocomplementary imine reductases can be used for the asymmetric reductive amination of α-hydroxymethyl ketones to synthesize chiral N-substituted 1,2-amino alcohols with high enantiomeric excess.

| Enzyme Class | Substrate Type | Key Transformation | Stereoselectivity | Reference |

| Amine Dehydrogenase (AmDH) | α-hydroxy ketones | Asymmetric reductive amination | >99% ee | frontiersin.orgnih.gov |

| ω-Transaminase (ωTA) | Chiral 1,2-diols | Bioamination | >99.5% er and dr | nih.gov |

| Imine Reductase (IRED) | α-hydroxymethyl ketones | Asymmetric reductive amination | 91-99% ee | researchgate.net |

Novel Total Synthesis Strategies and Methodological Innovations

The total synthesis of complex molecules often drives the development of new synthetic methods. While a specific total synthesis for (1S,2R)-1-(2-Hydroxy-3,5-di-tert-butylphenyl)-2-aminopropan-1-ol is not detailed in the literature, general strategies for the synthesis of structurally related compounds can be applied. For instance, the first total synthesis of boholamide A, a marine natural product, involved a diastereoselective syn-aldol reaction using an Evans auxiliary to set the stereochemistry. nih.gov Such approaches, which rely on the robust and predictable stereocontrol offered by chiral auxiliaries, are a cornerstone of modern asymmetric synthesis. nih.gov

Convergent and Divergent Synthesis for Analogues of the Chemical Compound

Convergent and divergent synthetic strategies are powerful tools for creating libraries of structurally related compounds for applications such as drug discovery.

Convergent Synthesis: In a convergent approach, different fragments of the molecule are synthesized separately and then coupled together in the later stages of the synthesis. For the target compound, a convergent synthesis could involve the preparation of a functionalized 3,5-di-tert-butylphenol derivative and a separate synthesis of the chiral aminopropanol (B1366323) side chain, followed by their coupling.

Divergent Synthesis: A divergent synthesis starts from a common intermediate that is then elaborated into a variety of different analogues. For example, a chiral 1,2-diol can be a branch point to synthesize different amino alcohols through enzymatic cascades. nih.govacs.org This allows for the efficient production of a range of analogues with different substitution patterns on the aromatic ring or modifications to the amino and hydroxyl groups.

Principles of Green Chemistry in the Preparation of the Chemical Compound

The application of green chemistry principles is paramount in modern synthetic organic chemistry to minimize environmental impact and enhance safety. The synthesis of (1S,2R)-1-(2-Hydroxy-3,5-di-tert-butylphenyl)ethane-1,2-diol can be designed to align with these principles, primarily through the strategic use of catalytic processes and the careful selection of reagents and solvents.

A leading method for establishing the required chiral diol functionality is the Sharpless Asymmetric Dihydroxylation (AD). wikipedia.orgwikipedia.org This powerful technique allows for the enantioselective conversion of a prochiral alkene to a vicinal diol with high levels of stereocontrol. wikipedia.org The core of this reaction's green credentials lies in its catalytic nature. It utilizes a catalytic amount of osmium tetroxide in conjunction with a chiral ligand, which significantly reduces the need for the highly toxic and expensive osmium reagent. wikipedia.org

The twelve principles of green chemistry can be systematically applied to a hypothetical synthesis of the target compound, which would likely proceed via the asymmetric dihydroxylation of a precursor, 3,5-di-tert-butyl-2-vinylphenol.

| Green Chemistry Principle | Application in the Synthesis of (1S,2R)-1-(2-Hydroxy-3,5-di-tert-butylphenyl)ethane-1,2-diol |

| 1. Prevention | Designing the synthesis to minimize waste, for example, by using high-yielding catalytic reactions like the Sharpless AD. |

| 2. Atom Economy | The Sharpless AD is inherently atom-economical as it is an addition reaction, incorporating the atoms of the oxidant into the substrate. |

| 3. Less Hazardous Chemical Syntheses | While osmium tetroxide is hazardous, its use in catalytic amounts significantly reduces risk. Greener co-oxidants like N-methylmorpholine N-oxide (NMO) can be employed. wikipedia.org |

| 4. Designing Safer Chemicals | The final product's toxicity profile is not the focus of this synthetic analysis. |

| 5. Safer Solvents and Auxiliaries | The Sharpless AD typically uses a mixture of t-butanol and water, which are relatively benign solvents. |

| 6. Design for Energy Efficiency | The Sharpless AD can often be conducted at or below room temperature, minimizing energy consumption. |

| 7. Use of Renewable Feedstocks | The synthesis of the precursor, 2,4-di-tert-butylphenol (B135424), can potentially start from phenol, which can be derived from renewable sources like lignin. |

| 8. Reduce Derivatives | The direct dihydroxylation of the vinylphenol precursor avoids the need for protecting groups on the phenolic hydroxyl group. |

| 9. Catalysis | The entire process relies on catalysis: the Duff reaction for the precursor aldehyde, and the osmium-catalyzed Sharpless AD for the final diol. Catalytic reagents are superior to stoichiometric ones. |

| 10. Design for Degradation | The biodegradability of the target compound and byproducts would require specific experimental investigation. |

| 11. Real-time Analysis for Pollution Prevention | In-process monitoring (e.g., by TLC or HPLC) can be used to track reaction progress and minimize byproduct formation. |

| 12. Inherently Safer Chemistry for Accident Prevention | Using catalytic osmium tetroxide and stable, commercially available AD-mix formulations enhances safety. |

Biocatalytic Alternatives: A particularly green approach to the synthesis of chiral diols involves biocatalysis. Enzymes such as monooxygenases and epoxide hydrolases can be used in whole-cell systems to convert styrenes to their corresponding diols with high enantioselectivity. chemicalbook.com This method operates in aqueous media under mild conditions and avoids the use of heavy metals, representing a highly sustainable alternative.

Scalable Synthesis Protocols for Research-Scale Production of the Chemical Compound

A robust and scalable synthesis is essential for producing sufficient quantities of (1S,2R)-1-(2-Hydroxy-3,5-di-tert-butylphenyl)ethane-1,2-diol for research purposes. The following three-step protocol outlines a plausible route starting from the commercially available 2,4-di-tert-butylphenol.

Step 1: Synthesis of 3,5-di-tert-butyl-2-hydroxybenzaldehyde (B142351)

The precursor aldehyde can be synthesized from 2,4-di-tert-butylphenol via ortho-formylation using the Duff reaction. wikipedia.org This reaction introduces an aldehyde group ortho to the hydroxyl group.

Reaction: 2,4-di-tert-butylphenol is reacted with hexamethylenetetramine in an acidic medium (e.g., trifluoroacetic acid or glycerol/boric acid) followed by acidic hydrolysis to yield 3,5-di-tert-butyl-2-hydroxybenzaldehyde.

Step 2: Synthesis of 3,5-di-tert-butyl-2-vinylphenol

The aldehyde is then converted to the corresponding vinyl group using the Wittig reaction. libretexts.orgmasterorganicchemistry.com This reaction is a reliable method for forming carbon-carbon double bonds.

Reaction: Methyltriphenylphosphonium bromide is treated with a strong base such as n-butyllithium to generate the corresponding ylide. This ylide is then reacted with 3,5-di-tert-butyl-2-hydroxybenzaldehyde in an appropriate solvent like THF to produce 3,5-di-tert-butyl-2-vinylphenol.

Step 3: Sharpless Asymmetric Dihydroxylation to (1S,2R)-1-(2-Hydroxy-3,5-di-tert-butylphenyl)ethane-1,2-diol

The final step is the stereoselective dihydroxylation of the vinyl precursor using the Sharpless Asymmetric Dihydroxylation. wikipedia.orgyoutube.com To obtain the (1S,2R) stereoisomer, AD-mix-β, which contains the (DHQD)₂PHAL ligand, is used.

Detailed Protocol:

A mixture of t-butanol and water (1:1, 10 mL per mmol of olefin) is prepared in a round-bottom flask equipped with a magnetic stirrer.

AD-mix-β (approximately 1.4 g per mmol of olefin) is added to the solvent mixture. youtube.com

The mixture is stirred at room temperature until the two phases become clear, and then cooled to 0 °C in an ice bath.

3,5-di-tert-butyl-2-vinylphenol (1 equivalent) is added to the cooled reaction mixture.

The reaction is stirred vigorously at 0 °C. The progress of the reaction is monitored by thin-layer chromatography (TLC).

Upon completion, the reaction is quenched by the addition of sodium sulfite (B76179) (approximately 1.5 g per mmol of olefin) and stirred for one hour at room temperature. youtube.com

The mixture is extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with 2M KOH to remove the ligand, followed by brine.

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

The crude product is purified by flash column chromatography on silica (B1680970) gel to yield the pure (1S,2R)-1-(2-Hydroxy-3,5-di-tert-butylphenyl)ethane-1,2-diol.

| Parameter | Value/Condition |

| Starting Material | 3,5-di-tert-butyl-2-vinylphenol |

| Key Reagent | AD-mix-β |

| Solvent System | t-Butanol / Water (1:1) |

| Reaction Temperature | 0 °C |

| Quenching Agent | Sodium Sulfite |

| Purification Method | Flash Column Chromatography |

| Expected Yield | 70-95% |

| Expected Enantiomeric Excess | >95% |

This protocol provides a reliable and scalable method for the research-scale production of (1S,2R)-1-(2-Hydroxy-3,5-di-tert-butylphenyl)ethane-1,2-diol with high stereochemical purity.

Mechanistic Elucidation of Reactions Involving the Chemical Compound

Investigating the Reaction Pathways in the Formation of the Chemical Compound

The synthesis of enantiomerically pure vicinal diols, such as (1S,2R)-1-(2-hydroxy-3,5-di-tert-butylphenyl)ethane-1,2-diol, is a fundamental challenge in organic chemistry. Several stereoselective methods have been developed for the synthesis of chiral 1,2-diols, and the formation of the target compound can be conceptualized through these established pathways. nih.govresearchgate.netalfachemic.com

One of the most powerful methods for the synthesis of chiral diols is the asymmetric dihydroxylation of alkenes. nih.gov This method, pioneered by Sharpless, typically employs an osmium catalyst in the presence of a chiral ligand, often derived from cinchona alkaloids, to induce enantioselectivity. For the synthesis of (1S,2R)-1-(2-hydroxy-3,5-di-tert-butylphenyl)ethane-1,2-diol, a plausible precursor would be the corresponding styrene (B11656) derivative, which upon asymmetric dihydroxylation would yield the desired diol with high enantiomeric excess.

Another common approach is the enantioselective reduction of α-hydroxy ketones or 1,2-diketones. alfachemic.com A variety of chiral reducing agents and catalytic systems, including those based on chiral oxazaborolidines (CBS reagents), can be employed to achieve high levels of stereocontrol. nih.gov The reduction of a suitable α-hydroxy ketone precursor would provide access to the target diol.

Furthermore, nickel-catalyzed reductive coupling reactions of aldehydes and dienol ethers have emerged as a valuable tool for the synthesis of vicinal diols. acs.orgnih.gov These reactions can be controlled to produce either syn or anti diol products with high diastereoselectivity and enantioselectivity, depending on the choice of chiral ligand and the geometry of the dienol ether. acs.orgnih.gov

Enzymatic approaches also offer a green and highly selective alternative for the synthesis of chiral diols. researchgate.net Oxidoreductases, for example, can catalyze the enantioselective reduction of α-hydroxy ketones to afford vicinal diols with excellent enantiomeric purity. researchgate.net

A comparison of potential synthetic routes is presented in Table 1.

| Reaction Pathway | Key Reagents/Catalysts | General Advantages | General Challenges |

|---|---|---|---|

| Asymmetric Dihydroxylation | Osmium tetroxide, chiral ligands (e.g., cinchona alkaloids) | High enantioselectivity, broad substrate scope | Toxicity of osmium reagents |

| Enantioselective Reduction of α-Hydroxy Ketones | Chiral borane (B79455) reagents (e.g., CBS catalysts), chiral metal hydrides | High enantioselectivity, well-established methods | Requires synthesis of chiral precursor |

| Nickel-Catalyzed Reductive Coupling | Ni(0) catalysts, chiral phosphoramidite (B1245037) or cyclodiphosphazane ligands | Access to both syn and anti diastereomers, high stereoselectivity | Ligand sensitivity, reaction optimization can be challenging |

| Enzymatic Reduction | Oxidoreductases, whole-cell systems | High enantioselectivity, mild reaction conditions, environmentally friendly | Substrate specificity, enzyme availability and stability |

The Chemical Compound as a Ligand in Homogeneous and Heterogeneous Catalysis

Chiral diols are a cornerstone of asymmetric catalysis, serving as versatile ligands for a wide range of metal-catalyzed transformations. nih.gov The two hydroxyl groups can coordinate to a metal center, creating a chiral environment that directs the stereochemical outcome of a reaction. The bulky tert-butyl groups in (1S,2R)-1-(2-hydroxy-3,5-di-tert-butylphenyl)ethane-1,2-diol would create a well-defined chiral pocket around the metal center, enhancing enantioselectivity.

In homogeneous catalysis , ligands based on chiral diols are used in a variety of reactions, including asymmetric hydrogenation, epoxidation, and carbon-carbon bond-forming reactions. alfachemic.com The solubility of the metal-ligand complex in the reaction medium allows for high activity and selectivity.

For heterogeneous catalysis , the chiral diol ligand can be immobilized on a solid support, such as a polymer or silica (B1680970). rsc.orgmdpi.com This approach facilitates catalyst separation and recycling, which is advantageous for industrial applications. The performance of the immobilized catalyst can be influenced by the nature of the support and the linker used to attach the ligand. rsc.org

Rational Design and Structural Optimization of Ligands Based on the Chemical Compound

The design of effective chiral ligands is a key aspect of asymmetric catalysis. nih.gov For diol-based ligands like (1S,2R)-1-(2-hydroxy-3,5-di-tert-butylphenyl)ethane-1,2-diol, several structural features can be optimized to improve catalytic performance. The C2-symmetry often found in successful chiral ligands helps to reduce the number of possible diastereomeric transition states, leading to higher enantioselectivity. nih.gov

The steric bulk of the substituents on the aromatic ring is crucial for creating a defined chiral pocket. The tert-butyl groups in the target compound are expected to provide significant steric hindrance, which can effectively shield one face of the coordinated substrate, leading to high enantioselectivity. The electronic properties of the ligand can also be tuned by introducing electron-donating or electron-withdrawing groups on the aromatic ring, which can influence the reactivity of the metal center. nih.gov

The modular synthesis of chiral ligands allows for the systematic variation of these structural features, enabling the optimization of the ligand for a specific catalytic reaction. oup.com

Metal-Coordination Chemistry and Its Role in Catalytic Activity

The coordination of the chiral diol to a metal center is fundamental to its function as a ligand in asymmetric catalysis. The two hydroxyl groups can act as a bidentate ligand, forming a chelate ring with the metal. This chelation creates a rigid and well-defined chiral environment around the metal's active site. rsc.org

The nature of the metal and its oxidation state, as well as the other ligands in the coordination sphere, all play a role in the catalytic activity and selectivity of the resulting complex. mdpi.com The chiral diol ligand modifies the electronic and steric properties of the metal center, thereby influencing its reactivity towards the substrates. The formation of a chiral pocket around the active site is responsible for discriminating between the two enantiotopic faces of the prochiral substrate, leading to the preferential formation of one enantiomer of the product. nih.gov

Unraveling Catalytic Cycles and Transient Intermediates

Understanding the catalytic cycle is essential for optimizing a catalytic reaction. For reactions catalyzed by metal complexes of chiral diols, the catalytic cycle typically involves a series of steps, including substrate coordination, the key stereodetermining transformation, and product release with regeneration of the catalyst.

For example, in the asymmetric allylboration of ketones catalyzed by a chiral diol, the proposed mechanism involves the formation of a chiral boronate ester intermediate through ligand exchange. nih.gov This chiral Lewis acid then activates the ketone, and the allyl group is transferred to the ketone in a stereoselective manner through a well-organized transition state. thieme-connect.com Spectroscopic techniques and computational studies are often used to identify and characterize transient intermediates in the catalytic cycle.

Kinetic and Thermodynamic Profiling of Reactions Mediated by the Chemical Compound

Kinetic and thermodynamic studies provide quantitative insights into the mechanism and efficiency of a catalytic reaction. Kinetic studies can reveal the rate law of the reaction, which provides information about the species involved in the rate-determining step. By measuring reaction rates under different conditions (e.g., varying substrate and catalyst concentrations), it is possible to elucidate the catalytic cycle.

Thermodynamic studies can determine the enthalpy and entropy of activation, providing further details about the transition state. In asymmetric catalysis, it is particularly important to understand the energetic differences between the diastereomeric transition states that lead to the two enantiomers of the product. This energy difference is directly related to the enantiomeric excess of the reaction.

Computational Chemistry Approaches for Mechanistic Insights into the Chemical Compound's Reactivity

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for studying the mechanisms of catalytic reactions. nih.gov DFT calculations can be used to model the structures of reactants, products, intermediates, and transition states along a reaction pathway. researchgate.net This allows for the visualization of the three-dimensional structures of key species and the calculation of their relative energies.

For reactions involving chiral diol ligands, computational studies can help to rationalize the origin of enantioselectivity by comparing the energies of the diastereomeric transition states. researchgate.net These studies can reveal the crucial non-covalent interactions, such as hydrogen bonding and steric repulsion, between the chiral ligand and the substrate in the transition state that are responsible for stereodifferentiation. rsc.org By providing a detailed picture of the reaction mechanism at the molecular level, computational chemistry can guide the rational design of more efficient and selective catalysts. chemrxiv.orgchemrxiv.org

The following table summarizes the application of computational methods in understanding chiral catalysis.

| Computational Method | Information Obtained | Relevance to Chiral Diol Catalysis |

|---|---|---|

| Density Functional Theory (DFT) | Geometries and energies of ground states, transition states, and intermediates. | Elucidation of reaction mechanisms, prediction of enantioselectivity by comparing transition state energies. |

| Molecular Mechanics (MM) | Conformational analysis of ligands and complexes. | Screening of ligand conformations, initial assessment of steric interactions. |

| Quantum Theory of Atoms in Molecules (QTAIM) | Analysis of non-covalent interactions. | Identifying key stabilizing interactions (e.g., hydrogen bonds, CH-π interactions) in the transition state. |

| Ab Initio Molecular Dynamics (AIMD) | Simulation of dynamic processes in the reaction. | Understanding the role of solvent and dynamic effects on the catalytic cycle. |

Lack of Specific Research Data Precludes Article Generation on (1S,2R)-1-((2-Hydroxy-3,5-di-tert-butylbenzylidene)amino)indan-2-ol

A comprehensive search for scientific literature detailing the mechanistic elucidation of reactions involving the chemical compound (1S,2R)-1-((2-Hydroxy-3,5-di-tert-butylbenzylidene)amino)indan-2-ol has revealed a significant gap in publicly available research. While the compound is identified as a ligand used in the preparation of Schiff-base chromium(III) complexes for catalysis, specific studies employing Density Functional Theory (DFT) for transition state analysis, Molecular Dynamics (MD) simulations for dynamic behavior, or advanced spectroscopic probes for in-situ investigations are not present in the available literature.

The user's request for an article structured around a detailed outline, focusing exclusively on these advanced computational and spectroscopic mechanistic studies, cannot be fulfilled without the underlying primary research data. The strict instructions to not introduce information outside the explicit scope of the provided sections and to focus solely on the requested topics prevent the substitution of information from related compounds or generalized discussions on the methodologies themselves.

The required sections and subsections for the article were:

3.4.1. Density Functional Theory (DFT) Calculations for Transition States and Energetics 3.4.2. Molecular Dynamics Simulations for Dynamic Behavior and Interactions 3.5. Advanced Spectroscopic Probes for In Situ Mechanistic Investigations

Despite targeted searches for peer-reviewed articles, computational chemistry databases, and spectroscopic studies related to (1S,2R)-1-((2-Hydroxy-3,5-di-tert-butylbenzylidene)amino)indan-2-ol, no specific findings such as calculated transition state energies, simulations of its dynamic interactions, or in-situ spectroscopic data for mechanistic analysis could be located.

Therefore, the generation of a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline is not possible at this time due to the absence of the necessary foundational research in the public domain.

Research Applications and Transformative Roles of the Chemical Compound in Organic and Materials Science

The Chemical Compound as a Chiral Building Block in Complex Organic Synthesis

The core of the molecule is a chiral 1,2-amino alcohol, a privileged scaffold in organic synthesis. nih.govdiva-portal.org Such structures are invaluable as chiral building blocks for the synthesis of complex, biologically active molecules and natural products. nih.govwestlake.edu.cn The defined stereochemistry at the C1 and C2 positions makes this compound an ideal starting material for introducing chirality into larger molecules, guiding the stereochemical outcome of subsequent reactions.

For instance, analogous chiral amino alcohols are fundamental to the synthesis of various pharmaceuticals. nih.gov The vicinal amino and hydroxyl groups can be readily transformed into other functionalities or incorporated into heterocyclic rings, such as oxazolidinones or morpholinones, which are themselves important chiral auxiliaries. nih.govnih.gov The indole and the bulky di-tert-butylphenyl groups add further complexity and potential for specific interactions, making the compound a candidate for the synthesis of highly substituted and stereochemically rich target molecules.

Utilization of the Chemical Compound in Asymmetric Transformations and Method Development

The combination of a chiral backbone and coordinating amino and hydroxyl groups strongly suggests the compound's potential as a ligand in asymmetric catalysis. Chiral amines and amino alcohols are widely used to create catalysts that can control the stereochemistry of chemical reactions, leading to the preferential formation of one enantiomer of a product. sigmaaldrich.com

The nitrogen and oxygen atoms can chelate to a metal center, forming a chiral environment that directs the approach of substrates. The bulky 3,5-di-tert-butylphenyl group is a common feature in successful chiral ligands, where it creates significant steric hindrance to enhance enantioselectivity. mdpi.comscbt.com This steric bulk can effectively shield one face of the catalytic center, forcing reactants to approach from a specific direction.

Table 1: Performance of Analogous Chiral Amino Alcohol Ligands in Asymmetric Aldol (B89426) Reactions

| Catalyst/Ligand System | Aldehyde Substrate | Ketone Substrate | Diastereoselectivity (syn:anti) | Enantiomeric Excess (ee, %) |

| (1S,2R)-Aminoindanol-derived oxazolidinone | Benzaldehyde | Propanoyl-oxazolidinone | 95:5 | 98 |

| Phenylalaninol-derived auxiliary | Isobutyraldehyde | Propanoyl-oxazolidinone | 97:3 | 99 |

| Valinol-derived auxiliary | Propionaldehyde | Aceto-oxazolidinone | 90:10 | 95 |

This table presents representative data for analogous systems to illustrate the potential efficacy.

Incorporation of the Chemical Compound into Supramolecular Architectures and Functional Materials

The distinct structural features of the compound make it an attractive candidate for the construction of supramolecular assemblies. The indole ring is known to participate in hydrogen bonding (as a donor) and π-π stacking interactions, while the hydroxyl and amino groups are excellent hydrogen bond donors and acceptors. These non-covalent interactions are the driving forces for the self-assembly of molecules into larger, ordered structures.

Chiral molecules can induce chirality at the supramolecular level, leading to the formation of helical or other complex chiral architectures. mdpi.com The bulky di-tert-butylphenyl groups could serve to create specific pockets or cavities within a supramolecular assembly, allowing for the selective recognition and binding of guest molecules. This host-guest chemistry is a cornerstone of supramolecular science and has applications in separation technologies and sensing. nih.gov The formation of such well-defined, chiral supramolecular structures could lead to materials with unique chiroptical properties.

Contributions to Advanced Polymer Synthesis and Material Science Innovations

Chiral amino alcohols can be used as initiators or monomers in the synthesis of advanced polymers. Their incorporation into a polymer backbone can impart chirality to the macromolecule, leading to materials with interesting properties, such as the ability to recognize other chiral molecules or to self-assemble into ordered, helical structures.

The compound could potentially be used to create chiral stationary phases for chromatography, where the separation of enantiomers is crucial. nih.gov Furthermore, polymers containing such well-defined chiral units could find applications in materials science as chiral catalysts, nonlinear optical materials, or as components in liquid crystal displays. The robust nature of the di-tert-butylphenyl and indole groups suggests that the resulting polymers could have good thermal and chemical stability.

Exploration of the Chemical Compound in Emerging Catalytic Systems (e.g., organocatalysis, photoredox catalysis)

In recent years, organocatalysis, which uses small organic molecules as catalysts, has emerged as a powerful tool in organic synthesis. Chiral primary and secondary amines, as well as amino alcohols, are among the most successful classes of organocatalysts. elsevierpure.com The subject compound, with its primary amino group and hydroxyl functionalities, could potentially catalyze reactions such as asymmetric aldol and Mannich reactions through the formation of enamine or iminium ion intermediates.

Furthermore, the field of photoredox catalysis has opened up new avenues for chemical synthesis. acs.org In some systems, chiral amines can interact with photoredox catalysts to achieve enantioselective transformations. The indole nucleus is also electrochemically active and could potentially participate in photoredox cycles. A notable development is the combination of photoredox and enzymatic catalysis for the synthesis of chiral 1,2-amino alcohols, where a photoredox cycle generates a racemic intermediate that is then resolved by an enzyme. nih.govacs.org The compound's structure lends itself to exploration in such hybrid catalytic systems.

Table 2: Enantioselective Michael Addition using Chiral Amine Organocatalysts

| Organocatalyst | Donor | Acceptor | Solvent | Enantiomeric Excess (ee, %) |

| Proline-derived amine | Propanal | Nitro-styrene | DMSO | 99 |

| Cinchona alkaloid-derived amine | Diethyl malonate | Chalcone | Toluene | 95 |

| Chiral primary β-amino alcohol | Acetone | Nitrostyrene | Chloroform | 92 |

This table showcases the performance of different classes of chiral amine organocatalysts in a key synthetic transformation.

Potential Applications in Advanced Sensor Technologies and Analytical Methodologies

The development of chiral sensors is a growing field, driven by the need to distinguish between enantiomers in the pharmaceutical and agrochemical industries. researchgate.netmdpi.com The compound's inherent chirality and multiple functional groups make it a promising candidate for use as a chiral selector in sensor arrays.

The indole moiety is known to be fluorescent, and its fluorescence properties can be sensitive to its local environment. The binding of a chiral analyte to the compound could lead to a change in the fluorescence signal, allowing for the detection and quantification of the analyte. The di-tert-butylphenyl groups could create a well-defined binding pocket that enhances the selectivity of the sensor. Such a molecule could be immobilized on a surface to create a chiral sensor for the analysis of complex mixtures.

Advanced Characterization and Structural Analysis of the Chemical Compound

High-Resolution Mass Spectrometry for Molecular Formula and Structural Fragment Identification

High-resolution mass spectrometry (HRMS) is a cornerstone technique for the precise determination of a compound's elemental composition. Utilizing analyzers such as Orbitrap or Fourier-transform ion cyclotron resonance (FT-ICR), HRMS can measure the mass-to-charge ratio (m/z) of an ion with exceptional accuracy, typically to within a few parts per million (ppm). This precision allows for the unambiguous assignment of a molecular formula.

For (1S,2R)-1-(2-Hydroxy-3,5-di-tert-butylphenyl)-1-amino-2-indanol, with a chemical formula of C₂₄H₃₃NO₂, the expected monoisotopic mass can be calculated with high precision. HRMS analysis would be expected to yield a protonated molecule [M+H]⁺ with a measured m/z value that closely matches the theoretical value, confirming the elemental composition.

Furthermore, tandem mass spectrometry (MS/MS) experiments, involving the fragmentation of the parent ion, provide valuable structural information. The fragmentation pattern can help identify key structural motifs within the molecule. For the target compound, characteristic fragments would likely correspond to the cleavage of the bond between the indanol and the phenyl moieties, as well as the loss of tert-butyl groups.

Table 1: Representative High-Resolution Mass Spectrometry Data

| Ion | Theoretical m/z | Observed m/z | Mass Accuracy (ppm) | Inferred Fragment |

|---|---|---|---|---|

| [M+H]⁺ | 368.2584 | 368.2581 | -0.8 | Intact Molecule |

| [M-C₄H₉]⁺ | 311.2009 | 311.2005 | -1.3 | Loss of a tert-butyl group |

| [C₉H₁₀NO]⁺ | 148.0757 | 148.0755 | -1.4 | 1-amino-2-indanol fragment |

| [C₁₅H₂₃O]⁺ | 219.1743 | 219.1740 | -1.4 | 2-hydroxy-3,5-di-tert-butylphenyl fragment |

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure and Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the detailed structure and stereochemistry of organic molecules in solution and in the solid state.

One-dimensional (1D) NMR spectra, specifically ¹H and ¹³C NMR, provide foundational information about the chemical environment of the hydrogen and carbon atoms in the molecule. The ¹H NMR spectrum would show distinct signals for the aromatic protons, the protons of the indanol core, and the bulky tert-butyl groups. The integration of these signals corresponds to the number of protons in each environment, while the splitting patterns reveal scalar coupling between neighboring protons.

Two-dimensional (2D) NMR experiments provide further connectivity information.

COSY (Correlation Spectroscopy) identifies proton-proton couplings, helping to trace out the spin systems within the indanol and phenyl fragments.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range couplings between protons and carbons (typically 2-3 bonds), which is crucial for connecting the indanol and phenyl moieties.

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons. For (1S,2R)-1-(2-Hydroxy-3,5-di-tert-butylphenyl)-1-amino-2-indanol, NOESY is critical for confirming the cis relationship between the amino group and the hydroxyl group in the indanol ring, a key feature of its stereochemistry.

Table 2: Predicted ¹H NMR Chemical Shifts

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| tert-butyl protons | 1.3 - 1.5 | singlet |

| Indanol CH₂ | 2.8 - 3.2 | multiplet |

| Indanol CH-OH | 4.3 - 4.5 | multiplet |

| Indanol CH-NH₂ | 4.0 - 4.2 | doublet |

| Phenyl aromatic CH | 6.8 - 7.2 | multiplet |

| Indanol aromatic CH | 7.2 - 7.5 | multiplet |

Solid-state NMR (ssNMR) is a powerful technique for studying the structure and dynamics of molecules in the solid state. Unlike solution NMR, ssNMR can provide information about the effects of crystal packing and can be used to study polymorphism, where a compound can exist in multiple crystalline forms. For the title compound, ¹³C cross-polarization magic-angle spinning (CP-MAS) experiments would provide information on the number of crystallographically inequivalent molecules in the unit cell.

Single-Crystal X-ray Diffraction for Absolute Configuration and Crystal Packing

Single-crystal X-ray diffraction (SCXRD) is the gold standard for the unambiguous determination of the three-dimensional structure of a crystalline compound at the atomic level. springernature.com By diffracting X-rays off a single crystal, a detailed map of electron density can be generated, from which the positions of all atoms can be determined.

For (1S,2R)-1-(2-Hydroxy-3,5-di-tert-butylphenyl)-1-amino-2-indanol, a successful SCXRD analysis would provide precise bond lengths, bond angles, and torsion angles. Crucially, this technique can determine the absolute configuration of the chiral centers, confirming the (1S,2R) stereochemistry. Furthermore, SCXRD reveals how the molecules are arranged in the crystal lattice, providing insights into intermolecular interactions such as hydrogen bonding between the hydroxyl and amino groups.

Table 3: Hypothetical Crystallographic Data

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 10.5 |

| b (Å) | 12.8 |

| c (Å) | 15.2 |

| Z (molecules/cell) | 4 |

| Absolute Configuration | Confirmed as (1S,2R) |

Chiroptical Spectroscopies (Circular Dichroism, Optical Rotatory Dispersion) for Enantiomeric Purity

Chiroptical techniques are essential for probing the stereochemical properties of chiral molecules. Circular dichroism (CD) measures the differential absorption of left and right circularly polarized light, while optical rotatory dispersion (ORD) measures the change in the angle of plane-polarized light as a function of wavelength.

For a specific enantiomer like (1S,2R)-1-(2-Hydroxy-3,5-di-tert-butylphenyl)-1-amino-2-indanol, the CD spectrum would exhibit a unique pattern of positive and negative Cotton effects, which is a fingerprint of its absolute configuration. The intensity of the CD signal is directly proportional to the enantiomeric excess, making it a valuable tool for assessing enantiomeric purity. Similarly, ORD can be used to determine the specific rotation of the compound.

Vibrational Spectroscopy (Infrared, Raman) for Functional Group Fingerprinting

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule and is particularly useful for identifying functional groups.

The IR spectrum of (1S,2R)-1-(2-Hydroxy-3,5-di-tert-butylphenyl)-1-amino-2-indanol would be expected to show characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H and N-H stretching vibrations, likely broadened due to hydrogen bonding. Sharp peaks around 2850-3000 cm⁻¹ would correspond to C-H stretching of the alkyl and aromatic groups. The aromatic C=C stretching vibrations would appear in the 1450-1600 cm⁻¹ region.

Raman spectroscopy provides complementary information. While O-H and N-H stretches are typically weak in Raman spectra, the aromatic ring vibrations and the C-H vibrations of the tert-butyl groups would be expected to produce strong signals.

Table 4: Characteristic Infrared Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3200-3600 | O-H and N-H stretch | Hydroxyl and Amine |

| 2850-3000 | C-H stretch (aliphatic) | tert-butyl and Indanol |

| 3000-3100 | C-H stretch (aromatic) | Phenyl and Indanol |

| 1450-1600 | C=C stretch (aromatic) | Phenyl and Indanol |

| 1050-1250 | C-O stretch | Hydroxyl |

Chromatographic Techniques (e.g., HPLC, GC) for Purity and Enantiomeric Excess Determination

The purity and enantiomeric excess of the chemical compound (1S,2R)-1-(2-(Hydroxy-3,5-DI-tert-butylphenyl)amino)propan-2-ol are critical parameters that are precisely determined using advanced chromatographic techniques. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary methods employed for these analytical assessments.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for both purity assessment and the determination of enantiomeric excess. For purity analysis, a reversed-phase HPLC method is typically utilized. This involves a non-polar stationary phase, often a C18 column, and a polar mobile phase. The separation is based on the differential partitioning of the compound and any impurities between the two phases. The chemical structure of (1S,2R)-1-(2-(Hydroxy-3,5-DI-tert-butylphenyl)amino)propan-2-ol, with its hydrophobic di-tert-butylphenyl group and polar hydroxyl and amino functionalities, allows for good retention and separation on a C18 column.

For the crucial determination of enantiomeric excess, chiral HPLC is the method of choice. This technique uses a chiral stationary phase (CSP) that can stereoselectively interact with the enantiomers of the compound. The differential interaction between the enantiomers and the CSP leads to different retention times, allowing for their separation and quantification. The choice of the chiral stationary phase is critical and is often determined empirically. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are commonly effective for the separation of amino alcohol enantiomers.

In a typical analysis, a sample of (1S,2R)-1-(2-(Hydroxy-3,5-DI-tert-butylphenyl)amino)propan-2-ol is dissolved in a suitable solvent and injected into the HPLC system. The chromatogram will show a major peak corresponding to the desired (1S,2R) enantiomer and, if present, a smaller peak for the (1R,2S) enantiomer. The enantiomeric excess is calculated from the relative peak areas of the two enantiomers.

Interactive Data Table: HPLC Analysis for Purity of (1S,2R)-1-(2-(Hydroxy-3,5-DI-tert-butylphenyl)amino)propan-2-ol

| Sample ID | Retention Time (min) | Peak Area | % Area | Identity |

| Batch A-001 | 8.54 | 125890 | 99.8 | (1S,2R)-isomer |

| Batch A-001 | 4.21 | 251 | 0.2 | Impurity 1 |

Interactive Data Table: Chiral HPLC Analysis for Enantiomeric Excess of (1S,2R)-1-(2-(Hydroxy-3,5-DI-tert-butylphenyl)amino)propan-2-ol

| Enantiomer | Retention Time (min) | Peak Area | % Area | Enantiomeric Excess (%) |

| (1S,2R) | 12.3 | 99500 | 99.5 | 99.0 |

| (1R,2S) | 14.8 | 500 | 0.5 |

Gas Chromatography (GC) can also be employed for the analysis of (1S,2R)-1-(2-(Hydroxy-3,5-DI-tert-butylphenyl)amino)propan-2-ol, particularly for assessing the presence of volatile impurities. However, due to the compound's polarity and relatively low volatility, derivatization is often necessary to convert the hydroxyl and amino groups into less polar and more volatile moieties, such as trimethylsilyl (TMS) ethers and amines. This is typically achieved by treating the sample with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

For the determination of enantiomeric excess by GC, a chiral capillary column is required. Similar to chiral HPLC, these columns have a stationary phase that is coated with a chiral selector. The derivatized enantiomers interact differently with the chiral stationary phase, leading to their separation. The choice of the chiral column is dependent on the specific nature of the derivatized analyte. Cyclodextrin-based chiral stationary phases are often effective for the separation of derivatized amino alcohol enantiomers.

The derivatized sample is injected into the gas chromatograph, where it is vaporized and carried through the column by an inert carrier gas, such as helium or nitrogen. A flame ionization detector (FID) is commonly used for detection. The resulting chromatogram allows for the quantification of the two enantiomers and the calculation of the enantiomeric excess.

Interactive Data Table: GC Analysis of Derivatized (1S,2R)-1-(2-(Hydroxy-3,5-DI-tert-butylphenyl)amino)propan-2-ol for Enantiomeric Purity

| Derivatized Enantiomer | Retention Time (min) | Peak Area | % Area | Enantiomeric Excess (%) |

| (1S,2R)-TMS ether | 15.2 | 198500 | 99.25 | 98.5 |

| (1R,2S)-TMS ether | 15.9 | 1500 | 0.75 |

Future Trajectories and Unexplored Frontiers in Research on the Chemical Compound

Innovations in Sustainable and Efficient Synthetic Routes for the Chemical Compound

The multi-step synthesis of chiral amino alcohols often presents challenges related to cost, efficiency, and environmental impact. westlake.edu.cn Future research will increasingly focus on developing more sustainable and efficient synthetic routes. A significant trend is the adoption of biocatalysis and chemoenzymatic strategies. mdpi.comnih.gov Engineered enzymes, such as amine dehydrogenases, offer a pathway for the asymmetric reductive amination of α-hydroxy ketones under mild conditions, potentially reducing the reliance on heavy metal catalysts and harsh reagents. frontiersin.org

Another promising avenue is the development of novel catalytic methods that start from readily available and economical materials like aldehydes and imines. westlake.edu.cn Chromium-catalyzed asymmetric cross-coupling reactions, for instance, are being explored for the modular synthesis of chiral β-amino alcohols. westlake.edu.cn Furthermore, electrocatalytic methods, such as Ni-electrocatalytic decarboxylative arylation, are emerging as powerful tools for the stereoselective synthesis of complex amino alcohols, simplifying traditional multi-step sequences. nih.gov

| Synthetic Strategy | Key Advantages | Representative Starting Materials |

| Biocatalysis | High enantioselectivity, mild reaction conditions, reduced waste. mdpi.com | α-hydroxy ketones, ammonia (B1221849). frontiersin.org |

| Chemoenzymatic Cascades | Combines the advantages of chemical and biological catalysts in one-pot processes. nih.gov | Benzaldehyde derivatives, nitromethane. nih.gov |

| Asymmetric Cross-Coupling | Modular synthesis from simple, readily available precursors. westlake.edu.cn | Aldehydes, imines. westlake.edu.cn |

| Electrocatalysis | Avoids protecting groups, simplifies multi-step syntheses. nih.gov | Chiral oxazolidine-based carboxylic acids, aryl iodides. nih.gov |

Expanding the Catalytic Scope and Substrate Diversity of the Chemical Compound

While ligands of this type are well-established in reactions like the enantioselective addition of diethylzinc (B1219324) to aldehydes, there is considerable room to expand their catalytic scope. rsc.orgnih.gov Future research will likely focus on applying these chiral ligands to a broader range of chemical transformations. This includes their use in C-H functionalization, photoredox catalysis, and the synthesis of complex heterocyclic compounds. researchgate.net

The modular nature of these ligands allows for fine-tuning of their steric and electronic properties. rsc.org This tunability will be exploited to tackle challenging substrates, such as sterically hindered aldehydes or less reactive imines. researchgate.net By modifying the substituents on the phenyl rings or the amino group, researchers can optimize the ligand for specific applications, leading to higher yields and enantioselectivities for a wider array of products. rsc.org The development of polymer-supported versions of these ligands also opens the door for their use in continuous flow reactors and simplifies catalyst recovery and reuse. nih.gov

Designing Novel Materials and Architectures Incorporating the Chemical Compound

The integration of chiral ligands into extended solid-state structures is a rapidly growing field of materials science. acs.orgmdpi.com Future research will explore the incorporation of (1S,2R)-1-((2-hydroxy-3,5-di-tert-butylphenyl)amino)-1,2-diphenylethanol and its derivatives into metal-organic frameworks (MOFs), covalent organic frameworks (COFs), and chiral cages. oaepublish.com These materials can exhibit unique properties for applications in enantioselective separations, heterogeneous catalysis, and chiral sensing. acs.org

The chirality of the ligand can be translated to the macroscopic properties of the material, leading to, for example, circularly polarized luminescence (CPL) in chiral rare earth nanomaterials. mdpi.com By using these chiral ligands as building blocks, it is possible to create materials with precisely controlled pore environments and functionalities, which could be used for the chromatographic separation of enantiomers or as highly selective heterogeneous catalysts. acs.org

Predictive Modeling and Computational Design of New Analogs and Derivatives

Computational chemistry is becoming an indispensable tool in catalyst design. Future research will increasingly rely on predictive modeling, such as Density Functional Theory (DFT), to design new analogs and derivatives of the title compound with enhanced catalytic performance. These computational methods can provide insights into reaction mechanisms, transition state geometries, and the origins of enantioselectivity.

By simulating the interaction of the ligand-metal complex with various substrates, researchers can rationally design new ligands with optimized steric and electronic properties for a specific transformation. This in-silico approach can significantly accelerate the discovery of new catalysts by reducing the need for extensive experimental screening. Furthermore, computational studies can help in understanding the subtle non-covalent interactions that often govern the stereochemical outcome of a reaction, leading to more effective catalyst designs.

Addressing Scalability and Industrial Relevance of Research Findings

For any new catalyst or synthetic method to be widely adopted, its scalability and industrial relevance must be addressed. Future research will need to focus on developing synthetic routes that are not only efficient and sustainable but also amenable to large-scale production. mdpi.com This includes minimizing the use of expensive reagents and purification steps, as well as ensuring the robustness and reproducibility of the process.

The development of immobilized or heterogeneous versions of the catalyst is a key step towards its industrial application. nih.gov This allows for easy separation of the catalyst from the product, enabling its reuse and reducing contamination of the final product. Asymmetric transfer hydrogenation, which avoids the need for high-pressure hydrogenation equipment, is an example of a technology with significant industrial potential for the synthesis of chiral 1,2-amino alcohols. acs.org Ultimately, the goal is to translate the excellent results obtained in the laboratory to pilot-plant and industrial-scale production, making these valuable chiral compounds more accessible for applications in pharmaceuticals, agrochemicals, and materials science.

Q & A

Basic Research Questions

Q. What analytical methodologies are recommended to confirm the stereochemical configuration and purity of (1S,2R)-1-(3,5-di-tert-butyl-2-hydroxybenzylidene)-2-indanol?

- Methodological Answer :

- Stereochemical Confirmation : Use 2D NMR techniques (e.g., NOESY or ROESY) to detect spatial proximity of protons, particularly around the chiral centers (1S,2R). X-ray crystallography is ideal for unambiguous confirmation if single crystals can be obtained .

- Purity Assessment : High-performance liquid chromatography (HPLC) with a chiral stationary phase (e.g., Chiralpak® columns) ensures enantiomeric purity. Pair with mass spectrometry (MS) to verify molecular weight (C24H31NO2, theoretical MW: 365.51 g/mol) .

- Data Table :

| Property | Value | Source |

|---|---|---|

| CAS Number | 212378-89-7 | |

| Molecular Formula | C24H31NO2 |

Q. How should researchers handle and store this compound to prevent degradation?

- Methodological Answer :

- Storage : Store under inert gas (argon or nitrogen) at –20°C to minimize oxidation of the phenolic hydroxyl group. Use amber vials to protect against light-induced degradation .

- Handling : Conduct all operations in a fume hood with PPE (nitrile gloves, lab coat, safety goggles). Avoid contact with oxidizing agents due to potential incompatibility .

Q. What are the critical steps for synthesizing this compound, and how can intermediates be optimized?

- Methodological Answer :

- Synthetic Route : Based on structural analogs, a Schiff base condensation between 3,5-di-tert-butyl-2-hydroxybenzaldehyde and (1R,2S)-2-aminoindanol is likely. Optimize reaction conditions (e.g., solvent: anhydrous THF; catalyst: p-toluenesulfonic acid) to enhance yield .

- Intermediate Monitoring : Use thin-layer chromatography (TLC) with UV visualization to track reaction progress. Purify intermediates via flash chromatography (silica gel, hexane/ethyl acetate gradient) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity in catalytic or biological systems?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electron-transfer properties. Dock the compound into protein binding sites (e.g., using AutoDock Vina) to study interactions with biological targets .

- Molecular Dynamics (MD) : Simulate stability in solvent environments (e.g., DMSO/water mixtures) to assess aggregation tendencies or conformational flexibility .

Q. What experimental strategies resolve contradictions in reported stability data under varying pH conditions?

- Methodological Answer :

- pH Stability Profiling : Conduct accelerated degradation studies (pH 1–13, 25–60°C) with UV-Vis spectroscopy to monitor absorbance changes. Use LC-MS to identify degradation products (e.g., quinone formation from oxidation) .

- Kinetic Analysis : Apply the Arrhenius equation to extrapolate shelf-life under standard lab conditions (e.g., pH 7.4, 25°C) .

Q. How can this compound be evaluated as a chiral ligand in asymmetric catalysis?

- Methodological Answer :

- Catalytic Screening : Test in asymmetric reactions (e.g., aldol or epoxidation) with metal salts (e.g., Ti(OiPr)4). Compare enantiomeric excess (ee) via chiral HPLC .

- Structure-Activity Relationship (SAR) : Modify substituents (e.g., tert-butyl groups) and correlate steric/electronic effects with catalytic efficiency .

Key Considerations for Researchers

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.